1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-methylpiperidine
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Overview
Description
1-[(1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-methylpiperidine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a sulfonyl group attached to the pyrazole ring and a methylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-methylpiperidine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of the Methylpiperidine Moiety: The final step involves the coupling of the sulfonylated pyrazole with 2-methylpiperidine under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or thiols; reactions are performed under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Scientific Research Applications
1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-methylpiperidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies investigating enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-methylpiperidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone: A similar compound with a ketone group instead of a sulfonyl group.
3,5-dimethyl-1H-pyrazole-4-amine: Another pyrazole derivative with an amine group.
Uniqueness
1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-methylpiperidine is unique due to the presence of both a sulfonyl group and a methylpiperidine moiety, which confer distinct chemical and biological properties compared to other pyrazole derivatives .
Properties
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)sulfonyl-2-methylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2S/c1-9-6-4-5-7-14(9)17(15,16)11-8-13(3)12-10(11)2/h8-9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVBCPQDVHOCPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CN(N=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49816219 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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